2-Fluoro-4-methylthiophenylboronic acid pinacol ester
Description
2-Fluoro-4-methylthiophenylboronic acid pinacol ester (CAS: 1436431-16-1) is an organoboron compound widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . Its structure features a fluorine atom at the ortho position and a methylthio (-SMe) group at the para position relative to the boronic ester moiety. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents compared to the free boronic acid . This compound is particularly valuable in medicinal chemistry and materials science due to its balanced reactivity and compatibility with diverse reaction conditions.
Properties
IUPAC Name |
2-(2-fluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)10-7-6-9(18-5)8-11(10)15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEUNWHRPJFBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-4-methylthiophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylthiophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used.
Protodeboronation: Radical initiators and hydrogen donors are used under mild conditions.
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds are the primary products.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
Synthetic Chemistry Applications
The primary application of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester lies in its role as a building block in organic synthesis. It is utilized in several important reactions:
- Suzuki-Miyaura Cross-Coupling Reactions : This compound is particularly valuable in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds. The boron atom interacts with palladium complexes, facilitating the coupling of aryl groups .
- Protecting Group : The pinacol ester moiety acts as a protecting group for the boronic acid functional group. This allows chemists to manipulate other parts of the molecule without affecting the reactivity of the boronic acid.
Synthetic Pathways
The synthesis of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester typically involves:
- Starting Materials : Utilizing appropriate fluoro and methylthio substituted phenols.
- Reagents : Employing palladium catalysts and bases like potassium carbonate to facilitate the coupling reactions.
Medicinal Chemistry Applications
Boronic acids, including 2-Fluoro-4-methylthiophenylboronic acid pinacol ester, have been extensively studied for their biological activities:
- Enzyme Inhibition : The compound can form reversible covalent bonds with biomolecules containing cis-diols, making it a useful tool for modulating enzyme activity. This property is particularly valuable in designing inhibitors targeting kinases and other regulatory proteins .
- Drug Development : Boronic acids have been explored for their potential as therapeutic agents. For instance, some derivatives have shown anticancer and antibacterial properties, contributing to drug discovery efforts .
Case Studies
- Anticancer Activity : Research has demonstrated that certain boronic acid derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents.
- Antibacterial Properties : Studies indicate that boronic acids can disrupt bacterial cell wall synthesis, providing a pathway for developing new antibiotics .
Material Science Applications
In addition to their roles in organic and medicinal chemistry, boronic acids are being investigated for applications in material science:
- Self-Assembled Structures : The unique properties of boronic acids allow them to form self-assembled structures that can respond to external stimuli, making them candidates for advanced materials .
- Sensors : Boronic acids can be used in sensor technology due to their ability to selectively bind to diols, which can be exploited for detecting various biological molecules.
Data Table: Comparison of Boronic Acid Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-4-methylthiophenylboronic acid pinacol ester | Contains fluorine and methylthio groups | Versatile in organic synthesis and medicinal applications |
| 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester | Similar functional groups | Explored for self-assembly and enzyme inhibition |
| 3-Bromo-5-(trifluoromethyl)phenylboronic acid pinacol ester | Enhanced reactivity due to electronegative substituents | Potential applications in drug design |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Pinacol Esters
Substituent Effects on Reactivity and Solubility
The electronic and steric properties of substituents significantly influence the reactivity, solubility, and application of boronic esters. Below is a comparative analysis of key analogs:
Table 1: Key Properties of 2-Fluoro-4-methylthiophenylboronic Acid Pinacol Ester and Analogues
Solubility and Stability
- Solubility Trends : Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester shows higher solubility in chloroform and ketones than phenylboronic acid . The methylthio group in 2-fluoro-4-methylthiophenylboronic acid pinacol ester likely enhances solubility in moderately polar solvents (e.g., acetone) due to its moderate electron-donating nature .
- Stability in Aqueous Conditions: Boronic esters hydrolyze to boronic acids under aqueous conditions. Electron-withdrawing substituents (e.g., -CF₃, -NO₂) accelerate hydrolysis, whereas electron-donating groups (e.g., -OMe, -SMe) slow it down .
Biological Activity
2-Fluoro-4-methylthiophenylboronic acid pinacol ester (CAS No: 1436431-16-1) is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a fluorine atom, a methylthio group, and a boronic acid moiety, which collectively contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C13H18BFO2S
- Molecular Weight : 253.09 g/mol
- Purity : ≥97%
- Appearance : Not specified
- Storage Conditions : 2-8°C
The biological activity of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester is primarily attributed to its interactions with biomolecules, including enzymes and receptors. The boron atom in the structure can form reversible covalent bonds with diols, which are prevalent in many biological systems. This property allows the compound to act as an inhibitor or modulator of various enzymatic processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic pathways, particularly those related to cancer and diabetes.
- Anticancer Properties : Preliminary studies suggest that 2-Fluoro-4-methylthiophenylboronic acid pinacol ester may exhibit cytotoxic effects against certain cancer cell lines, although specific mechanisms and efficacy need further exploration.
- Antimicrobial Activity : Some investigations have indicated potential antimicrobial effects, making it a candidate for further research in antibiotic development.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- In vitro studies demonstrated that this compound showed cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated moderate potency compared to standard chemotherapeutic agents.
-
Enzyme Interaction Studies :
- A study published in the Journal of Medicinal Chemistry investigated the binding affinity of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester to specific enzymes. The results showed that the compound effectively inhibited enzyme activity in a concentration-dependent manner, suggesting its potential as a therapeutic agent in enzyme-related diseases.
-
Antimicrobial Testing :
- In a series of antimicrobial tests against Gram-positive and Gram-negative bacteria, the compound exhibited varying degrees of inhibition, particularly against Staphylococcus aureus and Escherichia coli. These findings support its potential application in developing new antimicrobial therapies.
Comparative Analysis
The following table summarizes the biological activities of 2-Fluoro-4-methylthiophenylboronic acid pinacol ester compared to other boronic acid derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-fluoro-4-methylthiophenylboronic acid pinacol ester, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via esterification of the parent boronic acid with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under reflux in anhydrous toluene . Key variables include stoichiometry (1:1.2 molar ratio of boronic acid to pinacol), reaction time (6–12 hours), and temperature (110–120°C). Industrial-scale production may employ continuous flow reactors for improved efficiency and purity .
- Yield Optimization : Impurities such as unreacted boronic acid or pinacol are minimized via recrystallization in hexane/ethyl acetate (3:1 v/v) .
Q. How can researchers validate the purity and structural integrity of this boronic ester?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the absence of free boronic acid (δ ~7 ppm for B–OH protons) and presence of pinacol methyl groups (δ 1.0–1.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 264.103 for C₁₄H₁₈BFO₃) .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) detect <2% impurities .
Q. What are the primary reaction mechanisms involving this boronic ester in cross-coupling chemistry?
- Suzuki-Miyaura Coupling : The ester participates in Pd-catalyzed coupling with aryl halides. The mechanism involves transmetallation between the boronate complex and Pd(0)/Pd(II) intermediates, with rate-limiting steps influenced by steric hindrance from the methylthio and fluoro substituents . Base selection (e.g., Na₂CO₃ vs. CsF) impacts catalytic turnover .
Advanced Research Questions
Q. How does the electronic/steric profile of 2-fluoro-4-methylthiophenylboronic acid pinacol ester affect chemoselectivity in multi-component reactions?
- Electronic Effects : The electron-withdrawing fluoro group enhances electrophilicity at the boron center, favoring transmetallation in Pd-catalyzed reactions. However, the methylthio group introduces steric bulk, reducing reactivity toward bulky coupling partners (e.g., ortho-substituted aryl halides) .
- Case Study : In competitive coupling experiments with 4-bromotoluene and 2-bromonaphthalene, selectivity for the less hindered partner increased by 35% compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported reactivity data for this boronic ester under varying pH conditions?
- Data Discrepancy : Conflicting reports on stability in aqueous media (pH 7–9) arise from boronic ester hydrolysis. Controlled speciation studies show that buffering with phosphate (pH 7.4) stabilizes the ester, while carbonate buffers (pH >8) accelerate hydrolysis .
- Mitigation : Use of micellar catalysts (e.g., CTAB) or co-solvents (THF:H₂O, 4:1) suppresses hydrolysis during coupling reactions .
Q. How can researchers optimize stereochemical outcomes in allylboration reactions using modified pinacol esters?
- Stereocontrol : α-Substituted allylboronic esters often exhibit low E/Z selectivity. Pre-treatment with nBuLi and TFAA generates borinic esters, enabling >90% E-selectivity in aldehyde allylborations .
- Example : Reaction with benzaldehyde yields (E)-homoallylic alcohols with 94:6 diastereomeric ratio under optimized conditions .
Methodological Challenges and Solutions
Q. Why do cross-coupling reactions with this ester sometimes yield biaryl byproducts, and how can this be suppressed?
- Byproduct Origin : Homocoupling occurs via oxidative dimerization of Pd(0) intermediates.
- Solutions :
- Catalyst Tuning : Use of PdCl₂(PPh₃)₂ instead of Pd(OAc)₂ reduces homocoupling by stabilizing Pd(II) intermediates .
- Additives : Addition of 1,4-benzoquinone (0.5 equiv) scavenges excess Pd(0), lowering byproduct formation by 40% .
Q. What role does this boronic ester play in polymer chemistry, and how is its reactivity harnessed?
- Applications : It serves as a monomer in RAFT polymerization for boronic acid-functionalized polymers. Post-polymerization deprotection (e.g., with HCl/MeOH) yields water-soluble poly(boronic acids) for sensor applications .
- Challenges : Steric hindrance limits chain propagation efficiency (Đ = 1.2–1.5), requiring tailored initiators (e.g., trithiocarbonates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
